molecular formula C16H14N2O7S B402696 [2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate

[2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate

Cat. No.: B402696
M. Wt: 378.4g/mol
InChI Key: YGKDQADOLULHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate is a complex organic compound that contains a sulfonyl group, a nitrophenyl group, an amino group, and an acetic acid group. This compound is used in organic synthesis and serves as a starting material for the preparation of various pharmaceutical compounds and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields oxadiazole derivatives, which are then acylated with various acid chlorides to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride, thiosemicarbazide, and various acid chlorides. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene .

Major Products Formed

The major products formed from these reactions include various oxadiazole derivatives, which have significant biological activity and are used in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

[2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitrophenyl groups play a crucial role in its biological activity, allowing it to interact with enzymes and other proteins in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate is unique due to its combination of functional groups, which provide it with a wide range of chemical reactivity and biological activity. This makes it a valuable compound in both scientific research and industrial applications .

Properties

Molecular Formula

C16H14N2O7S

Molecular Weight

378.4g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate

InChI

InChI=1S/C16H14N2O7S/c19-15(12-5-4-6-13(9-12)18(21)22)11-25-16(20)10-17-26(23,24)14-7-2-1-3-8-14/h1-9,17H,10-11H2

InChI Key

YGKDQADOLULHGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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